3-(4-chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole is a heterocyclic organic compound belonging to the oxadiazole family. Oxadiazoles are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, which contribute to their diverse biological activities and applications in medicinal chemistry. This compound is notable for its potential pharmacological properties and structural features that may influence its reactivity and interactions with biological targets.
The compound can be classified as an oxadiazole derivative, specifically a 1,2,4-oxadiazole. Oxadiazoles are often synthesized for their utility in drug discovery due to their ability to interact with various biological systems. The presence of the chlorophenyl and cyclohexylmethyl groups enhances its potential as a candidate for further research in medicinal chemistry.
The synthesis of 3-(4-chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole typically involves several key steps:
The molecular structure of 3-(4-chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole can be represented as follows:
The compound features:
3-(4-chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole can undergo several types of chemical reactions:
The mechanism of action for 3-(4-chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole is largely dependent on its interactions with biological targets:
3-(4-chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole has several potential applications:
The 1,2,4-oxadiazole ring is a five-membered heterocycle distinguished by a unique arrangement of oxygen (O), nitrogen (N1), and nitrogen (N4) atoms at positions 1, 2, and 4, respectively. This O-N-C-N sequence creates an electron-deficient π-system with significant dipole moments (~3.5–4.0 Debye), influencing both reactivity and intermolecular interactions [1] [3]. Key structural parameters include:
Tautomerism: Unlike 1,3,4-oxadiazoles, 1,2,4-oxadiazoles exhibit limited tautomerism, enhancing their metabolic stability as ester/amide bioisosteres [1] [6].
Table 1: Key Structural Parameters of 1,2,4-Oxadiazole Ring
Bond/Angle | Value (Å/°) | Electronic Feature |
---|---|---|
N1–O1 | 1.38–1.42 | Partial double-bond character |
C5–N4 | 1.30–1.33 | Double-bond character |
N1–C2–N3 | 105–107° | Angle compression |
Dipole moment | 3.5–4.0 D | Electron-deficient ring system |
The electron-withdrawing nature of the N–O moiety facilitates nucleophilic substitution at C5 and electrophilic addition at N4, making it versatile for synthetic diversification [1] [8].
First synthesized in 1884 by Tiemann and Krüger, 1,2,4-oxadiazoles gained pharmacological relevance in the 1960s with the cough suppressant Oxolamine [1]. The 21st century witnessed accelerated interest, with >500 patents filed between 2000–2020, driven by their:
Natural Occurrence: Rare in nature, but exemplified by cytotoxic alkaloids like Phidianidine A from marine mollusks [1].
Table 2: Clinically Approved 1,2,4-Oxadiazole Derivatives
Drug Name | Therapeutic Use | Key Structural Features |
---|---|---|
Oxolamine | Cough suppressant | 3-(Diethylaminoethyl)-5-phenyl |
Pleconaril | Antiviral | 3-(3,5-Dimethylphenyl)-5-(trifluoromethyl) |
Ataluren | Duchenne muscular dystrophy | 3-(4-Nitrobenzoic acid)-5-aminobenzoate |
Fasiplon | Anxiolytic | 5-(4-Chlorophenyl)-3-(piperazinyl) |
Recent studies highlight their roles as kinase inhibitors, antimicrobials, and anticancer agents, with >30% of new derivatives targeting infectious diseases or oncology [1] [2] [3].
This hybrid scaffold combines two pharmacophores with complementary properties:
The electron-withdrawing chlorine atom polarizes the phenyl ring, augmenting the oxadiazole’s dipole and facilitating hydrogen bonding with biological targets [8]. Additionally, the cyclohexylmethyl linker’s steric bulk may confer selectivity toward specific enzymes (e.g., cycloxygenase-2 or kinase inhibitors) while maintaining metabolic resilience inherent to 1,2,4-oxadiazoles [1] [7].
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₁₅H₁₇ClN₂O | Calculated |
Molecular weight | 276.77 g/mol | Calculated |
Partition coefficient (LogP) | 3.8 | XLogP [4] |
Topological polar surface area | 38.9 Ų | ChemDraw [8] |
Boiling point | ~259–265°C | Analogous to [4] |
This strategic fusion of aromatic and aliphatic domains positions the compound as a promising candidate for antimicrobial, anti-inflammatory, or CNS drug discovery [1] [6] [7].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0